molecular formula C17H19N3O4 B7068353 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

Cat. No.: B7068353
M. Wt: 329.35 g/mol
InChI Key: LXTHDMGHSYQTCD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is a complex organic compound that features a unique combination of benzodioxin, pyrazolo, and oxazole moieties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-19(17(21)13-9-16-20(18-13)7-8-22-16)10-12-11-23-14-5-3-4-6-15(14)24-12/h3-6,9,12H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHDMGHSYQTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1COC2=CC=CC=C2O1)C(=O)C3=NN4CCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide involves multiple steps, starting with the preparation of the benzodioxin and pyrazolo[5,1-b][1,3]oxazole intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the benzodioxin or pyrazolo[5,1-b][1,3]oxazole rings.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Pharmacology: Studies are being conducted to understand its pharmacokinetics and pharmacodynamics, as well as its interactions with biological targets.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It is used as a tool compound to study specific biochemical pathways and molecular mechanisms in cells and tissues.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, within the body. The compound may bind to these targets, modulating their activity and influencing various cellular processes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide can be compared with other similar compounds, such as:

    1,4-Benzodioxin derivatives: These compounds share the benzodioxin moiety and may have similar chemical properties and reactivity.

    Pyrazolo[5,1-b][1,3]oxazole derivatives: Compounds with this core structure may exhibit similar biological activities and applications.

    N-ethyl derivatives: The presence of the N-ethyl group can influence the compound’s solubility, stability, and biological activity.

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